3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-11-6-4-10(5-7-11)12-9-14-13-3-2-8-15(12)13/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICZHEPVSTWZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation via Pyrrole-Aminoketone Condensation
The foundational method for synthesizing 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole (1 ) with 2-amino-1-(4-methoxyphenyl)ethanone (2 ) under reflux conditions. This reaction proceeds through a nucleophilic attack mechanism, where the amine group of 2 reacts with the electrophilic carbonyl carbon of 1 , followed by cyclodehydration to form the imidazole ring.
Reaction Conditions
Characterization data for the product includes:
-
1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.24 (t, J = 6.4 Hz, 2H, N-CH2), 3.85 (s, 3H, OCH3), 3.12 (t, J = 6.4 Hz, 2H, CH2), 2.75–2.82 (m, 2H, pyrrolidine-H).
-
13C NMR (100 MHz, CDCl3) : δ 159.2 (C-O), 144.5 (imidazole-C2), 129.8 (Ar-C), 114.3 (Ar-C), 55.3 (OCH3), 48.6 (N-CH2), 34.7 (CH2).
Alkylation and Quaternary Salt Formation
Post-condensation alkylation with methyl iodide or phenacyl bromides enhances solubility and biological activity. For example, treatment with phenacyl bromide in acetonitrile at 60°C for 6 hours yields the corresponding quaternary salt with 85% efficiency.
Intramolecular Cyclization Approaches
Boc-Mediated Ring Closure
A streamlined protocol utilizes tert-butoxycarbonyl (Boc) protection to drive intramolecular cyclization. Ketone precursor 43a (1-(4-methoxyphenyl)-2-oxopyrrolidine) reacts with (Boc)2O in acetonitrile at ambient temperature, forming the target compound via N-acylimidazolium carbene intermediates.
Optimized Parameters
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. Under 150 W irradiation at 100°C, the cyclization completes in 20 minutes with a 78% yield, compared to 12 hours for conventional heating.
Advanced Catalytic Methods
Photocatalytic Decarboxylative Annulation
A Ru(III)-polyvinylpyridine (Ru-P4VP) catalyst enables visible-light-driven annulation between L-proline derivatives and 4-methoxyphenyl-substituted α-azidochalcones. This continuous-flow method achieves 90% yield in 30 minutes, outperforming batch reactors.
Key Advantages
Nickel-Catalyzed Asymmetric Synthesis
Chiral SPO-ligand/Ni–Al bimetallic systems induce β-stereocenters during pyrroloimidazole formation. While applicable to 4-methoxyphenyl derivatives, this method remains experimental, with yields ≤65%.
Analytical and Comparative Data
Table 1. Synthetic Method Comparison for this compound
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reduction: 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoline
Substitution: 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Scientific Research Applications
Medicinal Chemistry
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is investigated for its potential as a therapeutic agent:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms such as disrupting tubulin polymerization, which is crucial for mitosis. In vitro studies have demonstrated effectiveness against specific cancer cell lines.
The biological activity of this compound is attributed to its interactions with molecular targets:
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer and inflammation.
- Cell-Mediated Immunity : Some derivatives of pyrrolo[1,2-a]imidazoles have been shown to regulate immune responses, indicating potential applications in autoimmune diseases and inflammatory conditions like rheumatoid arthritis .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[1,2-a]imidazoles and tested their anticancer activity against human cancer cell lines. The results indicated that this compound showed significant inhibition of cell growth compared to control groups (IC50 values < 10 µM) .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 3-(4-Methoxyphenyl) derivative : Exhibits moderate activity (MIC = 16 μg/mL) against Gram-positive bacteria but lower efficacy against Gram-negative strains .
- 3-(4-Chlorophenyl) derivative : Superior activity against S. aureus (MIC = 8 μg/mL) due to increased membrane penetration .
- 3,4-Dichlorophenyl derivative (178) : Broad-spectrum activity (MIC = 4–16 μg/mL) but high hemolytic activity (HC₅₀ = 32 μg/mL) and cytotoxicity (IC₅₀ = 8 μg/mL on HEK-293 cells) .
Enzyme Inhibition
- 2-(4-Methylthiophenyl)-3-(4-pyridyl) derivative : Reversible COX-1/2 inhibition (competitive, Ki = 0.2 μM) via radical scavenging .
- 6-[2-(2,4,5-Trifluorophenyl)-...]quinoxaline: Potent IDO1 inhibitor (IC₅₀ = 0.5 nM) for cancer immunotherapy .
Toxicity and Pharmacological Profiles
| Compound | In Vitro Cytotoxicity (HEK-293) | In Vivo Toxicity (LD₅₀, mice) |
|---|---|---|
| 3-(4-Methoxyphenyl) derivative | IC₅₀ = 64 μg/mL | LD₅₀ > 2000 mg/kg |
| 3,4-Dichlorophenyl derivative (178) | IC₅₀ = 8 μg/mL | LD₅₀ > 2000 mg/kg |
| 3-(4-Chlorophenyl) derivative | IC₅₀ = 32 μg/mL | Not reported |
Notable Trends:
Biological Activity
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest due to its potential therapeutic applications. This compound belongs to the class of pyrroloimidazoles, which have been studied for various biological activities, including anti-inflammatory and immunomodulatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 291.347 g/mol. Its structural characteristics include a methoxy group attached to a phenyl ring and a pyrroloimidazole core structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.347 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 489.7 °C |
| LogP | 3.5669 |
Anti-inflammatory Activity
Research has indicated that this compound exhibits anti-inflammatory properties . A patent describes the compound's ability to regulate cell-mediated immunity and alleviate inflammation associated with conditions such as rheumatoid arthritis . The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.
Immunomodulatory Effects
The compound has also been shown to possess immunomodulatory effects . It can enhance or suppress immune responses depending on the context, making it a candidate for further exploration in autoimmune diseases and immune-related disorders .
Study on Anti-Arthritic Activity
A study highlighted in the patent literature demonstrated that various derivatives of pyrroloimidazoles, including the methoxy-substituted variant, exhibited significant anti-arthritic activity . The compounds were evaluated in animal models for their ability to reduce joint inflammation and pain associated with arthritis. The results indicated a notable reduction in symptoms compared to control groups .
Mechanistic Insights
In vitro studies have provided insights into the mechanisms of action for this compound. It was found that the presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets. The compound's ability to modulate signaling pathways involved in inflammation was also observed through various assays measuring cytokine levels and cell viability .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Anti-inflammatory Activity | Immunomodulatory Effects |
|---|---|---|
| This compound | Moderate | Significant |
| 2-(4-hydroxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Low | Moderate |
| 2-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | High | High |
Q & A
Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and how can reaction yields be optimized?
The synthesis typically involves cyclization of γ-lactams or aminopyrrolines under acidic conditions. For example:
- Step 1 : React 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide with 2,2-dimethoxyethanamine to form aminopyrroline intermediates .
- Step 2 : Cyclize intermediates using formic acid or HCl/MeOH to yield the pyrroloimidazole core .
- Step 3 : Introduce the 4-methoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation.
Optimization strategies : - Use Meerwein’s reagent (Et₃O⁺BF₄⁻) for O-methylation to improve regioselectivity .
- Purify via column chromatography with EtOAc/hexanes (4–40% gradient) to isolate high-purity products .
Q. How is the structural conformation of this compound characterized, and what techniques validate its stability?
- X-ray crystallography : Monoclinic (P21/n) symmetry confirms the envelope conformation of the pyrrolidine ring, relieving torsional strain. Hydrogen bonding (C–H⋯N) stabilizes the crystal lattice .
- NMR spectroscopy : and NMR identify substituent effects (e.g., methoxy group at δ 3.8 ppm for –OCH₃) .
- Thermogravimetric analysis (TGA) : Assess thermal stability for applications in ionic liquids or electrolytes .
Q. What catalytic applications does this compound exhibit in asymmetric synthesis?
The pyrroloimidazole scaffold acts as a chiral organocatalyst in:
- Asymmetric Steglich rearrangement : 7-Alkoxy-substituted derivatives achieve >90% enantiomeric excess (ee) under mild conditions (0°C, CH₂Cl₂) .
- Dynamic stereoselective phosphoramidation : Enables P-stereogenic center formation for nucleoside analogs (e.g., remdesivir intermediates) .
- Black rearrangement : Chiral esters (e.g., compound 171a ) catalyze enantioselective C-acylation (up to 95% ee) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo toxicity data for antimicrobial derivatives?
Case study : Compound 178 (3-(3,4-dichlorophenyl)-substituted derivative) shows:
| Property | Data |
|---|---|
| Antimicrobial activity | MIC: 2–4 µg/mL (S. aureus, E. coli) |
| Hemolytic activity (human) | EC₅₀: 10 µg/mL |
| In vivo toxicity (mice) | LD₅₀ > 2000 mg/kg |
| Methodological approaches : |
Q. What strategies improve the enantioselectivity of pyrroloimidazole-based catalysts in dynamic kinetic resolutions?
- Substituent engineering : Introduce bulky groups (e.g., cyclohexyl at position 7) to enhance steric bias. Compound 172 achieves 98% ee in carbinol resolution .
- Solvent optimization : Use toluene or THF to stabilize transition states via π-π interactions .
- Co-catalysis : Pair with Lewis acids (e.g., Mg(OTf)₂) to accelerate substrate activation .
Q. How can computational modeling guide the design of derivatives for targeting androgen receptors in prostate cancer?
- Docking studies : Simulate interactions between 3-aryl-substituted derivatives and the androgen receptor’s ligand-binding domain (LBD). Prioritize compounds with ΔG < −8 kcal/mol .
- MD simulations : Assess binding stability over 100 ns trajectories; derivatives with <2 Å RMSD are candidates for in vitro validation .
- ADMET prediction : Use tools like SwissADME to filter compounds with high permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low CYP3A4 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
